molecular formula C14H8BrNO2 B3086592 2-(4-Bromo-3-formylphenoxy)benzonitrile CAS No. 1160182-46-6

2-(4-Bromo-3-formylphenoxy)benzonitrile

Cat. No. B3086592
CAS RN: 1160182-46-6
M. Wt: 302.12 g/mol
InChI Key: SOYRVFWKJAAXNT-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3-formylphenoxy)benzonitrile” is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical development . It is mainly used in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of “this compound” involves several steps. In one method, Compound 1 and Compound 2 are sequentially placed with potassium carbonate and added to a solution of DMF. The mixture is stirred at 100 °C for about 10 hours until the starting material has completely reacted. The reaction solution is then cooled to room temperature and quenched with water .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H8BrNO2 . The molecular weight is 302.13 . The InChI code is 1S/C14H8BrNO2/c15-14-6-5-13 (7-11 (14)9-17)18-12-3-1-10 (8-16)2-4-12/h1-7,9H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of Compound 1 and Compound 2 with potassium carbonate in DMF at 100 °C .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of New Compounds

Studies on the synthesis of new benzofuran analogues from related bromosalicylaldehydes have shown the potential of brominated and nitrile-containing compounds for creating molecules with antimicrobial and pharmacological activities. These analogues are synthesized through reactions involving bromosalicylaldehyde derivatives, showcasing the utility of such compounds in the development of new therapeutic agents (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Pharmaceutical Applications

The synthesis and characterization of new compounds with potential biological activities, such as antimicrobial properties, have been reported. For instance, the creation of benzofuran and benzonitrile derivatives has demonstrated significant promise for developing new treatments and understanding molecular structures in drug design (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Photophysical and Photochemical Studies

Another area of research involves the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These studies highlight the potential of such compounds in photodynamic therapy for cancer treatment, due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This illustrates the broader applications of 2-(4-Bromo-3-formylphenoxy)benzonitrile related compounds in medicinal chemistry and phototherapy (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Implications

Research on the microbial degradation of benzonitrile herbicides provides insight into the environmental behavior and fate of structurally related compounds. Understanding the degradation pathways and the microorganisms involved in the process is crucial for assessing the environmental impact and designing more eco-friendly compounds (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Material Science and Nanotechnology

The synthesis and investigation of compounds for material science applications, such as the development of novel fluorescent and colorimetric pH probes, demonstrate the versatility of this compound derivatives. These compounds have potential uses in sensing technologies, highlighting their importance beyond pharmaceuticals and environmental science (Diana, Caruso, Tuzi, & Panunzi, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.

Result of Action

As an intermediate in organic synthesis and pharmaceutical production , its effects are likely dependent on the final compounds it helps produce.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-3-formylphenoxy)benzonitrile. It’s worth noting that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

2-(4-bromo-3-formylphenoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-13-6-5-12(7-11(13)9-17)18-14-4-2-1-3-10(14)8-16/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYRVFWKJAAXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277663
Record name 2-(4-Bromo-3-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160182-46-6
Record name 2-(4-Bromo-3-formylphenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160182-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-3-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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